molecular formula C11H14BrNO B13257876 (2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol

(2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol

Cat. No.: B13257876
M. Wt: 256.14 g/mol
InChI Key: MSTRFUJCHQGTND-UHFFFAOYSA-N
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Description

(2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol is a brominated tetrahydronaphthalene derivative presented as a valuable chemical intermediate for medicinal chemistry and pharmacological research. The core tetrahydronaphthalene structure is a privileged scaffold in drug discovery, known for its ability to interact with various biological targets. While specific published studies on this exact molecule are limited, structurally related 1,2,3,4-tetrahydronaphthalene (tetralin) analogs demonstrate significant research potential. Compounds based on the tetrahydronaphthalene structure have been investigated as key intermediates for the synthesis of glycogen phosphorylase inhibitors, which are relevant for researching treatments for type 2 diabetes and hyperglycemia . Furthermore, similar amino-substituted tetrahydronaphthalene derivatives have shown high affinity and selectivity for dopamine receptor subtypes (particularly D3), making them critical tools for studying the central nervous system and developing potential therapies for neurodegenerative conditions such as Parkinson's disease . Other research avenues for tetrahydronaphthalene analogs include their development as opioid receptor ligands for pain management research and as potential antidepressant agents . The bromine substituent and the amino-alcohol functional groups on this molecule provide versatile handles for further chemical modification, allowing researchers to explore structure-activity relationships and develop novel bioactive compounds. This product is intended for laboratory research use only by qualified professionals.

Properties

IUPAC Name

(2-amino-6-bromo-3,4-dihydro-1H-naphthalen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-10-2-1-9-6-11(13,7-14)4-3-8(9)5-10/h1-2,5,14H,3-4,6-7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTRFUJCHQGTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=C1C=C(C=C2)Br)(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

  • Step 1: Bromination

    The initial step involves selective bromination at the 6-position of 1,2,3,4-tetrahydronaphthalene or a closely related intermediate. Electrophilic brominating agents such as N-bromosuccinimide (NBS) or bromine (Br₂) in solvents like dimethylformamide (DMF) or acetic acid are employed. The regioselectivity is influenced by the electronic effects of substituents and steric hindrance, with the amino group directing bromination para to itself (position 6) on the aromatic ring.

  • Step 2: Amination

    The amino group at the 2-position is introduced via nucleophilic substitution or reductive amination. One common approach is reductive amination of a ketone precursor using ammonia (NH₃) and a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in methanol. Alternatively, Gabriel synthesis or alkylation methods mediated by sodium hydride (NaH) have been reported for similar systems.

  • Step 3: Hydroxymethyl Group Installation

    The hydroxymethyl substituent at the 2-position is typically introduced by reduction of a ketone intermediate using strong hydride donors such as lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under reflux conditions. This step converts the carbonyl group to the corresponding alcohol.

Industrial Scale Considerations

Industrial synthesis adapts these steps to larger scale with optimization for yield and purity. Continuous flow reactors and automated systems allow precise control of reaction parameters such as temperature, pressure, and solvent ratios to minimize by-products and maximize efficiency.

Summary Table of Synthetic Steps

Step Reagents/Conditions Typical Yield (%) Notes
Bromination NBS, DMF, 0°C to room temperature 65–75 Regioselective bromination at C6
Reductive Amination NH₃, NaBH₄ or NaBH₃CN, MeOH, 24 h 60–70 Converts ketone to amine
Reduction LiAlH₄, THF, reflux 80–85 Ketone to hydroxymethyl group

Purification of the target compound involves:

  • Recrystallization from solvent mixtures such as ethyl acetate and pentane, exploiting polarity differences.

  • Column Chromatography on silica gel using gradients of hexane and ethyl acetate to separate brominated aromatic species.

  • Solid-Phase Extraction (SPE) using hydrophilic-lipophilic balanced (HLB) cartridges for efficient retention and elution of polar amines.

Challenges include the increased polarity caused by the bromine substituent, which can complicate separation, and the need to deactivate glassware surfaces (e.g., with dimethyldichlorosilane) to reduce adsorption losses.

The structural confirmation of (2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol employs:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • ¹H NMR: Aromatic protons appear between δ 6.8–7.5 ppm; broad signals for NH₂ at δ 1.5–2.5 ppm; methanol CH₂OH protons at δ 3.5–4.0 ppm.

    • ¹³C NMR: Signals for brominated carbons typically appear between δ 110–130 ppm with characteristic coupling constants (~40 Hz) due to C-Br bonds.

  • Mass Spectrometry (MS)

    Electrospray ionization in positive mode shows the molecular ion [M+H]⁺ with isotopic patterns characteristic of bromine (approximately 27.5% abundance for ^79Br and ^81Br isotopes).

  • X-ray Crystallography

    Provides definitive stereochemical and conformational information, confirming substitution patterns and absolute configuration.

  • Bromination Regioselectivity

    The amino group at position 2 is an electron-donating substituent that directs electrophilic bromination to the para position (C6). Steric hindrance from substituents at C2 limits substitution at adjacent carbons.

  • Amination

    Reductive amination proceeds via imine formation followed by reduction to the amine, with reaction conditions optimized to minimize side reactions and improve yield.

  • Reduction to Alcohol

    LiAlH₄ reduces ketones to primary alcohols efficiently, with reaction conditions carefully controlled to prevent over-reduction or side reactions.

  • The compound is thermally stable up to approximately 150°C but is sensitive to photodegradation; thus, storage in amber vials at −18°C is recommended.

  • Under acidic conditions (pH < 4), the amino group protonates, increasing water solubility. In basic conditions (pH > 9), the hydroxymethyl group may undergo oxidation to ketone derivatives.

  • The amino group serves as a hydrogen bond donor, facilitating interactions with biological targets such as enzymes or receptors.

  • The bromine atom increases lipophilicity (logP ~2.8) and enables potential radiolabeling applications (e.g., with ^77Br or ^82Br isotopes) for imaging studies.

  • The hydroxymethyl group provides moderate polarity and a handle for further chemical modifications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
(2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol C₁₁H₁₄BrNO 256.14 Amino, Bromo, Methanol Pharmaceutical intermediate
2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid C₁₁H₁₂BrNO₂ 270.13 Amino, Bromo, Carboxylic acid Ionizable at physiological pH
N-(2-Bromophenyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine C₁₇H₁₈BrNO 332.23 Bromophenyl, Methoxy, Amine Potential CNS-targeting activity

The presence of the methanol group in the target compound imparts moderate polarity, while the carboxylic acid analog exhibits higher acidity and ionization potential. Bromophenyl derivatives tend to have enhanced lipophilicity and blood-brain barrier penetration.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: (2-Amino-6-carboxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol.

    Reduction: (2-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds that target specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural variations and properties of related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications Evidence ID
(2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol C₁₁H₁₃BrNO 262.13 Amino, Bromo, Methanol Potential pharmaceutical intermediate
(6-Methoxy-2,5,7,8-tetramethyl-1,2,3,4-tetrahydronaphthalen-2-yl)methanol C₁₆H₂₂O₂ 246.34 Methoxy, Methanol, Methyl Antioxidant activity (vitamin E analog)
(S)-(2S)-6-Phenoxy-1,2,3,4-tetrahydronaphthalen-2-ylmethanol C₂₅H₂₂N₂O₃ 398.45 Phenoxy, Oxazolyl-pyridinyl, Methanol Ligand in protein interactions
6-(Bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene C₁₅H₂₁Br 281.23 Bromomethyl, Tetramethyl Reactive intermediate in synthesis
2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid C₁₁H₁₂BrNO₂ 270.13 Amino, Bromo, Carboxylic Acid Enhanced acidity, ionizable at physiological pH
N-(2-Bromophenyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine C₁₇H₁₈BrNO 332.23 Bromophenyl, Methoxy, Amine Potential CNS-targeting activity
2-Amino-6-bromo-1,2,3,4-tetrahydro-naphthalen-1-ol hydrochloride C₁₀H₁₃BrClNO 278.57 Amino, Bromo, Hydroxyl (1-position) Salt form improves crystallinity

Key Comparisons

Functional Group Impact on Reactivity and Solubility Amino Group: Present in the target compound and its carboxylic acid variant , the amino group enhances hydrogen bonding, increasing water solubility compared to non-polar analogs like the tetramethyl derivative . However, the bromophenyl group in N-(2-bromophenyl)-6-methoxy-tetrahydronaphthalen-1-amine may enhance lipophilicity and blood-brain barrier penetration. Methanol vs. Carboxylic Acid: The target compound’s methanol group offers moderate polarity, while the carboxylic acid analog is more acidic (pKa ~2–3), favoring ionization in physiological conditions.

Biological and Pharmacological Implications

  • The vitamin E analog with methoxy and methyl groups demonstrates antioxidant properties, unlike the brominated compounds.
  • The oxazolyl-pyridinyl derivative has a high molecular weight (398.45 g/mol) and structural complexity, making it suitable for targeted protein binding, whereas simpler analogs like the target compound may serve as intermediates.

Crystallinity and Salt Forms The hydrochloride salt of 2-amino-6-bromo-1-ol improves crystallinity and stability compared to the free base form of the target compound.

Biological Activity

(2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

  • IUPAC Name : (2-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride
  • Molecular Formula : C11H14BrN O•HCl
  • Molecular Weight : 292.6 g/mol
  • CAS Number : 2031260-76-9

Research indicates that compounds similar to (2-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol may interact with various neurotransmitter systems. Specifically, they have shown affinity for serotonin receptors, which are crucial in regulating mood and behavior. The compound's structure suggests it may act as a modulator of serotonin pathways, impacting conditions such as anxiety and depression .

Pharmacological Studies

  • Serotonin Receptor Interaction :
    • Compounds structurally related to this compound have been shown to exhibit agonistic and antagonistic activities at serotonin receptors (5-HT2A and 5-HT2C). These interactions are significant for the development of antidepressants and antipsychotics .
    • A study indicated that modifications at the C(4)-position of similar compounds enhanced their affinity for these receptors, suggesting a structure-activity relationship that could be explored further for therapeutic applications .
  • P-glycoprotein Modulation :
    • The compound may also influence P-glycoprotein (P-gp) activity. P-gp is an efflux transporter that plays a critical role in drug absorption and resistance. Compounds that stimulate or inhibit P-gp ATPase activity can reverse multidrug resistance in cancer cells .
    • In vitro assays have shown that certain derivatives can significantly alter the efflux of chemotherapeutic agents like paclitaxel in resistant cell lines .

Study 1: Antidepressant Activity

A series of analogs based on the naphthalene structure were synthesized and tested for their antidepressant-like effects in rodent models. The results demonstrated that compounds with similar structural features to (2-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol exhibited significant reductions in immobility time during forced swim tests, indicating potential antidepressant properties .

Study 2: Cancer Resistance Reversal

In a study focused on reversing drug resistance in cancer therapy, derivatives of this compound were administered to SW620/Ad300 cell lines. Results showed a marked increase in intracellular concentrations of doxorubicin when co-administered with these compounds, highlighting their potential as adjuvants in cancer treatment .

Data Tables

Property Value
IUPAC Name(2-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride
Molecular FormulaC11H14BrN O•HCl
Molecular Weight292.6 g/mol
CAS Number2031260-76-9
Biological Activity Effect
Serotonin Receptor AgonismAntidepressant-like effects
P-glycoprotein ModulationReversal of drug resistance

Q & A

Q. Table 1: Synthetic Routes Comparison

StepReagents/ConditionsYield (%)Reference
BrominationNBS, DMF, 0°C → RT65-75
Reductive AminationNH₃, NaBH₄, MeOH, 24h60-70
HydroxylationLiAlH₄, THF, reflux80-85

Basic: How can this compound be purified, and what challenges arise?

Methodological Answer:

  • Recrystallization : Use solvent pairs like ethyl acetate/pentane (RF 0.3 in 8:2 pentane:EtOAc suggests polarity for TLC-guided purification) .
  • Column Chromatography : Optimize silica gel columns with gradients of hexane:EtOAc (e.g., 7:3 to 1:1) for brominated aromatic systems.
  • SPE (Solid-Phase Extraction) : HLB cartridges (Waters) pre-conditioned with methanol effectively retain polar amines, as seen in analyte extraction workflows .
    Challenges : Bromine’s electron-withdrawing effect increases polarity, complicating separation. Glassware deactivation with 5% DMDCS minimizes adsorption losses .

Basic: Which spectroscopic methods confirm its structure?

Methodological Answer:

  • NMR :
    • ¹H NMR : Look for aromatic protons (δ 6.8-7.5 ppm), NH₂ (δ 1.5-2.5 ppm, broad), and methanol CH₂OH (δ 3.5-4.0 ppm).
    • ¹³C NMR : Brominated carbons appear at δ 110-130 ppm (C-Br coupling ~40 Hz).
  • MS : ESI-MS in positive mode shows [M+H]⁺ with isotopic peaks (²⁷.5% abundance for Br).
  • X-ray Crystallography : Resolve stereochemistry (e.g., ’s triclinic crystal system for brominated naphthalenes) .

Advanced: How to address low yields in amination steps?

Methodological Answer:
Low yields may stem from steric hindrance or competing side reactions. Mitigation strategies:

  • Catalytic Systems : Use Pd/C or Ru complexes for selective reductions.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amines, as shown in NaH-mediated alkylations .
  • Temperature Control : Slow addition of NH₃ at 0°C minimizes imine formation.

Advanced: What governs bromination regioselectivity in the tetralin scaffold?

Methodological Answer:
Regioselectivity is dictated by:

  • Electronic Effects : The amino group at C2 is electron-donating, directing bromine to C6 (para to NH₂).
  • Steric Effects : Substituents at C2 hinder bromination at adjacent positions. ’s 7-bromo derivative suggests meta-directing effects in similar systems .

Q. Table 2: Bromination Outcomes in Analogues

PrecursorBromine PositionYield (%)ConditionsReference
6-Methoxy-2-tetraloneC770Br₂, AcOH, 50°C
2-Amino-tetralinC665NBS, DMF

Advanced: How stable is this compound under varying pH and temperature?

Methodological Answer:

  • Thermal Stability : Decomposition above 150°C (TGA data for brominated naphthalenes). Store at −18°C in amber vials to prevent photodegradation .
  • pH Sensitivity : The amino group protonates below pH 4, increasing solubility. In basic conditions (pH > 9), methanol may oxidize to ketone.

Advanced: What role do the amino and bromo groups play in drug discovery applications?

Methodological Answer:

  • Amino Group : Serves as a hydrogen bond donor for target binding (e.g., enzyme active sites).
  • Bromo Group : Enhances lipophilicity (logP ~2.8) and enables radiolabeling (⁷⁷Br/⁸²Br for PET imaging). ’s brominated naphthol derivatives highlight bioactivity in CNS targets .

Advanced: How to resolve stereoisomers in asymmetric synthesis?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak AD-H columns with hexane:IPA (90:10).
  • X-ray Crystallography : Determine absolute configuration, as done for spiro-pyrrolidine derivatives in .

Advanced: What analytical methods detect degradation products?

Methodological Answer:

  • LC-MS/MS : Monitor m/z shifts (e.g., loss of NH₂ or Br). ’s SPE-LC-MS protocol detects phenolic degradants .
  • HPLC-UV : Use C18 columns (0.1% formic acid in H₂O/MeOH) to separate oxidation products.

Advanced: How do solvent polarity and additives affect reaction kinetics?

Methodological Answer:

  • Polar Solvents (DMF, DMSO) : Stabilize transition states in SN2 reactions (e.g., bromine displacement).
  • Additives : NH₄F () minimizes side reactions by sequestering metal ions .

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